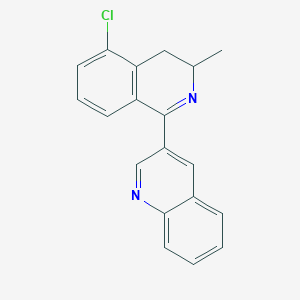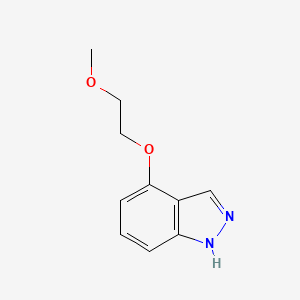
4-(2-methoxyethoxy)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethoxy)-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the 2-methoxyethoxy group in the compound enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 4-(2-methoxyethoxy)-1H-indazole can be achieved through several synthetic routes. One common method involves the reaction of 1H-indazole with 2-methoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(2-Methoxyethoxy)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and acids.
Scientific Research Applications
4-(2-Methoxyethoxy)-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
4-(2-Methoxyethoxy)-1H-indazole can be compared with other similar compounds, such as:
Tris(2-methoxyethoxy)(vinyl)silane: This compound also contains the 2-methoxyethoxy group and is used in the synthesis of polymers and nanomaterials.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound is used in the synthesis of furocoumarins, which have significant biological activity.
The uniqueness of this compound lies in its indazole core structure, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-1H-indazole |
InChI |
InChI=1S/C10H12N2O2/c1-13-5-6-14-10-4-2-3-9-8(10)7-11-12-9/h2-4,7H,5-6H2,1H3,(H,11,12) |
InChI Key |
MCJUJQNEYKAJGC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC2=C1C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
![N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12615127.png)
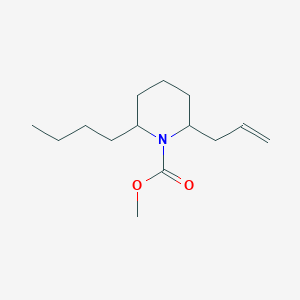
![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
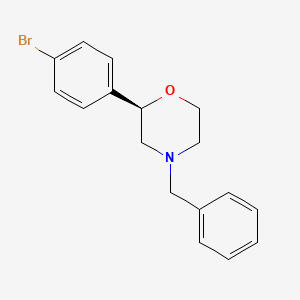
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
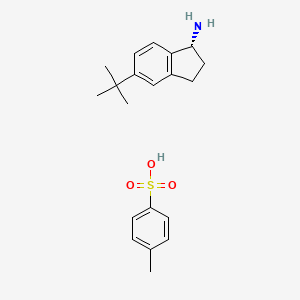
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
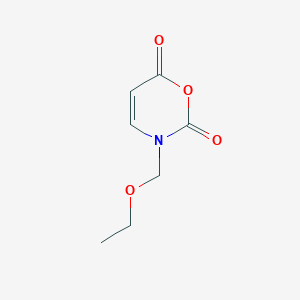


![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
